molecular formula C19H20FN3O2 B2801716 3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396888-44-0

3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2801716
CAS No.: 1396888-44-0
M. Wt: 341.386
InChI Key: DEJJZBFKXRGHQH-UHFFFAOYSA-N
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Description

3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a nicotinoylpiperidinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide typically involves the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate. This is achieved by reacting piperidine with nicotinic acid under appropriate conditions to form the nicotinoylpiperidinyl derivative.

    Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom. This can be done using fluorinating agents such as Selectfluor® or other suitable reagents.

    Coupling with Benzamide: Finally, the fluorinated piperidinyl intermediate is coupled with benzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases.

    Pharmaceutical Research: The compound is used in the development of new drugs and as a reference compound in pharmacological studies.

    Biological Studies: It is used to investigate its effects on biological systems and its interactions with various biomolecules.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-piperidin-4-yl-benzamide: Similar structure but lacks the nicotinoylpiperidinyl group.

    N-(3-(1-isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group and an isonicotinoylpiperidinyl moiety.

Uniqueness

3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is unique due to the presence of the nicotinoylpiperidinyl group, which can impart specific biological activities and interactions that are distinct from other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c20-17-5-1-3-15(11-17)18(24)22-12-14-6-9-23(10-7-14)19(25)16-4-2-8-21-13-16/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJJZBFKXRGHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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